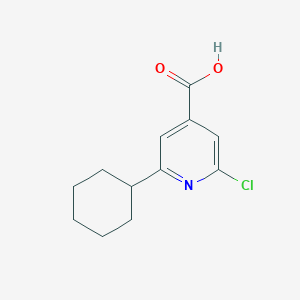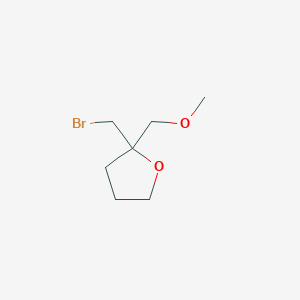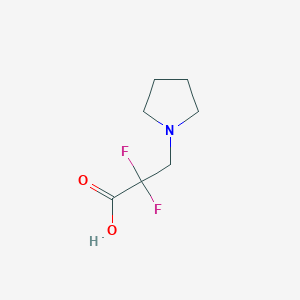
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H11F2NO2 It is characterized by the presence of a pyrrolidine ring attached to a propanoic acid backbone, with two fluorine atoms at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable fluorinated precursor. One common method is the reaction of pyrrolidine with 2,2-difluoropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroamines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid: Contains an additional oxo group, which can alter its biological activity and chemical behavior.
Uniqueness
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11F2NO2 |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9,6(11)12)5-10-3-1-2-4-10/h1-5H2,(H,11,12) |
InChI Key |
RWHMKRUDZVVMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






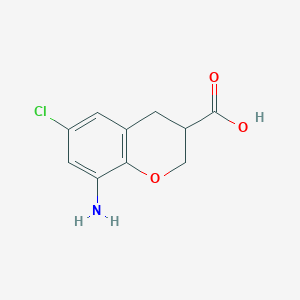
![[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B15257528.png)
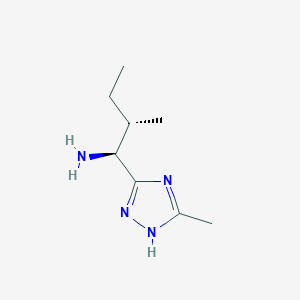
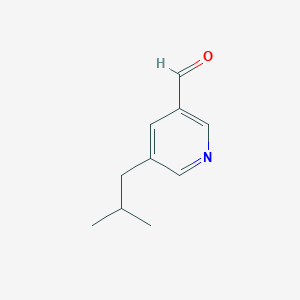
![Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257546.png)
![2-[4-(Bromodifluoromethyl)phenyl]furan](/img/structure/B15257550.png)
![2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15257554.png)
